Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1935107-75-7
VCID: VC5664277
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3
SMILES: COC(=O)C1=CC2=NC(=CN2C=C1)Br
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate

CAS No.: 1935107-75-7

Cat. No.: VC5664277

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.071

* For research use only. Not for human or veterinary use.

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate - 1935107-75-7

Specification

CAS No. 1935107-75-7
Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
IUPAC Name methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,1H3
Standard InChI Key XZDUUFQXKYVYHS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC(=CN2C=C1)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic compounds comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The bromine substituent at the 2-position and the methyl ester at the 7-position introduce distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameMethyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
CAS Number1935107-75-7
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
SMILESCOC(=O)C1=CN2C=C(N=C2C=C1)Br
InChIKeyQIPNKRNFZTZQBD-UHFFFAOYSA-N

The compound’s planar fused-ring system allows for π-π stacking interactions, while the electron-withdrawing bromine and ester groups enhance its susceptibility to nucleophilic substitution and cross-coupling reactions .

Synthesis and Green Chemistry Approaches

Metal-Free Cycloisomerization

A prominent synthesis route, described by VulcanChem, involves a metal-free cycloisomerization strategy under aqueous conditions. This method employs sodium hydroxide to promote the reaction between 2-amino-5-bromopyridine and methyl glyoxylate, yielding the target compound with high purity and efficiency. Key advantages include:

  • Environmental sustainability: Elimination of transition-metal catalysts reduces toxic waste.

  • Operational simplicity: Reactions proceed at mild temperatures (25–50°C) without inert atmospheres.

Table 2: Synthesis Methods for Brominated Imidazo[1,2-a]pyridines

CompoundReactantsConditionsYield
2-Bromo-7-carboxylate derivative2-Amino-5-bromopyridine + Methyl glyoxylateNaOH, H₂O, 25–50°CHigh
6-Bromo derivative 2-Amino-5-bromopyridine + Chloroacetaldehyde40% aqueous solution, 25–50°CModerate

Reactivity and Functionalization

Halogen Exchange Reactions

Pharmaceutical Applications

Biological Target Engagement

Imidazo[1,2-a]pyridines are renowned for their affinity toward kinases and G-protein-coupled receptors (GPCRs). Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate’s bromine and ester groups enhance its ability to modulate enzyme active sites, as demonstrated in preliminary antibacterial assays.

Case Study: Antibacterial Activity

While specific data for this compound remain proprietary, structural analogs exhibit selective inhibition of bacterial DNA gyrase, a validated target for quinolone antibiotics. The bromine atom may impede resistance mechanisms by occupying hydrophobic pockets inaccessible to smaller substituents.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the imidazole (δ 7.8–8.2 ppm) and pyridine (δ 6.5–7.5 ppm) protons, with coupling constants confirming regiochemistry.

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 255.07 (M+H⁺) .

Table 3: Representative Spectral Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole-H), 7.95 (d, J=6.8 Hz, 1H), 6.72 (d, J=6.8 Hz, 1H), 3.89 (s, 3H, OCH₃)
¹³C NMRδ 165.2 (C=O), 142.1 (C-Br), 121.8–138.4 (aromatic Cs)

Future Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in bacterial systems using genomic and proteomic approaches.

  • Green Synthesis Optimization: Explore biocatalytic routes to enhance atom economy and reduce solvent waste.

  • Materials Discovery: Screen derivatives for organic light-emitting diode (OLED) or photovoltaic applications.

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